

# Carpetimycin B: A Comprehensive Technical Guide on its Chemical Properties and Stability

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## Compound of Interest

Compound Name: *Carpetimycin B*

Cat. No.: *B1241556*

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## Introduction

**Carpetimycin B**, a member of the carbapenem class of  $\beta$ -lactam antibiotics, is a potent inhibitor of a broad spectrum of  $\beta$ -lactamases. Produced by various *Streptomyces* species, its unique structural features contribute to its significant antimicrobial activity. This technical guide provides an in-depth overview of the chemical properties and stability of **Carpetimycin B**, consolidating available data to support research and development efforts in the field of antibacterial drug discovery.

## Chemical Properties

**Carpetimycin B**, also known as C-19393 S2, is a structurally complex molecule with the molecular formula  $C_{14}H_{18}N_2O_9S_2$  and a molecular weight of 422.43 g/mol. Its chemical structure is characterized by a carbapenem nucleus with a sulfated side chain, a feature that distinguishes it from Carpetimycin A.

Table 1: Physicochemical Properties of **Carpetimycin B**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>9</sub> S <sub>2</sub>	
Molecular Weight	422.43 g/mol	
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	
Optical Rotation	Data not available	

Further research is required to fully characterize the physicochemical properties of **Carpetimycin B**.

## Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of **Carpetimycin B**. While specific spectra are not readily available in the public domain, the structural determination of **Carpetimycin B** was originally achieved through spectral analysis.

Table 2: Expected Spectroscopic Characteristics of **Carpetimycin B**

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the carbapenem core protons, the ethyl side chain, and the acetamido group.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbons of the $\beta$ -lactam and carboxylate, as well as carbons of the bicyclic core and the side chain.
Infrared (IR)	Characteristic absorption bands for the $\beta$ -lactam carbonyl ( $\sim 1750\text{ cm}^{-1}$ ), carboxylate, amide, and sulfate functional groups.
Ultraviolet (UV)	UV absorption maxima are expected due to the conjugated diene system in the carbapenem ring.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of Carpetimycin B, along with characteristic fragmentation patterns.

## Stability Profile

The stability of **Carpetimycin B** is a critical parameter for its potential development as a therapeutic agent. The  $\beta$ -lactam ring inherent to carbapenems is susceptible to hydrolysis, which can lead to a loss of antibacterial activity.

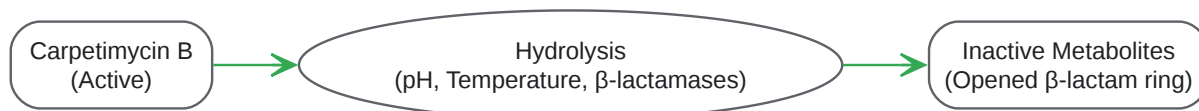
## pH and Temperature Stability

**Carpetimycin B** exhibits notable stability in aqueous solutions under specific conditions. A key study reported a half-life of 170 hours for **Carpetimycin B** in an aqueous buffer at pH 7 and  $25^\circ\text{C}$ . This indicates a greater stability compared to some other carbapenem antibiotics.

## Degradation Pathways

The primary degradation pathway for **Carpetimycin B**, like other  $\beta$ -lactam antibiotics, is expected to be the hydrolytic cleavage of the  $\beta$ -lactam ring. This process can be catalyzed by

changes in pH, temperature, and the presence of  $\beta$ -lactamase enzymes. The degradation products would lack the characteristic antibacterial activity of the parent compound.



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Caption: Proposed primary degradation pathway of **Carpetimycin B**.

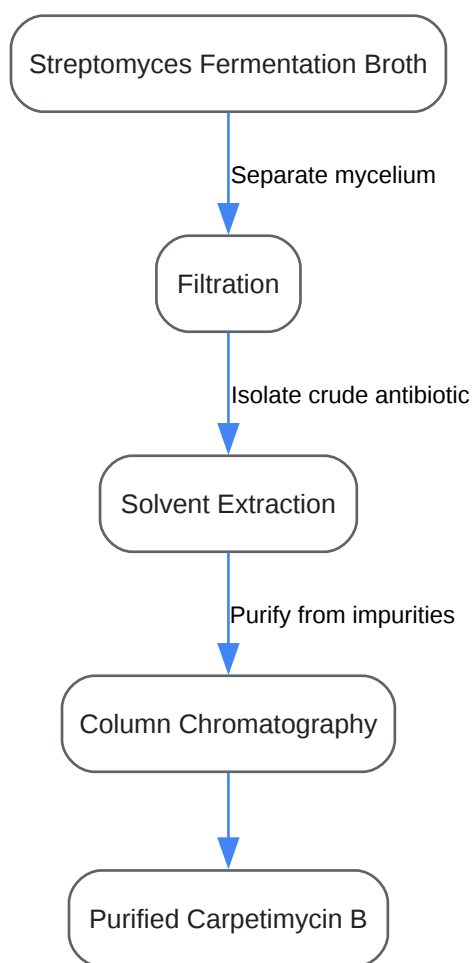
## Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of **Carpetimycin B** are crucial for consistent and reproducible research.

## Isolation and Purification from Streptomyces

**Carpetimycin B** is produced by *Streptomyces griseus* subsp. *cryophilus* and *Streptomyces* sp. KC-6643. The general procedure for its isolation involves:

- Fermentation: Culturing the *Streptomyces* strain in a suitable nutrient medium to promote the production of the antibiotic.
- Filtration: Separation of the mycelium from the culture broth, which contains the dissolved **Carpetimycin B**.
- Extraction: Utilizing solvent extraction techniques to isolate the crude antibiotic from the culture filtrate.
- Chromatography: Employing various chromatographic methods, such as column chromatography with appropriate resins, to purify **Carpetimycin B** from other metabolites and impurities.



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Caption: General workflow for the isolation of **Carpetimycin B**.

## Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying **Carpetimycin B** and its degradation products in stability studies. A typical method would involve:

- Column: A reversed-phase C18 column.
- Mobile Phase: A suitable buffer system, often with an organic modifier like acetonitrile or methanol, run in either isocratic or gradient mode.

- Detection: UV detection at a wavelength where **Carpetimycin B** exhibits significant absorbance.
- Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of **Carpetimycin B** would be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate the ability to separate the intact drug from all significant degradants.

## Conclusion

**Carpetimycin B** remains a molecule of significant interest due to its potent  $\beta$ -lactamase inhibitory activity. While some key chemical and stability data are available, further in-depth characterization is necessary to fully understand its potential as a therapeutic agent. This guide highlights the current knowledge and underscores the areas where further research, particularly in obtaining detailed physicochemical and spectroscopic data, is required. The provided conceptual frameworks for experimental protocols can serve as a foundation for researchers working on the isolation, analysis, and stability assessment of this promising antibiotic.

- To cite this document: BenchChem. [Carpetimycin B: A Comprehensive Technical Guide on its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241556#carpetimycin-b-chemical-properties-and-stability>]

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